Phenanthrene water
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Overview
Description
Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₄H₁₀. It consists of three fused benzene rings arranged in an angular configuration. Phenanthrene is a colorless, crystalline solid that can appear yellow. It is nearly insoluble in water but soluble in most low-polarity organic solvents such as toluene, carbon tetrachloride, ether, chloroform, acetic acid, and benzene . Phenanthrene is used in the production of dyes, plastics, pesticides, explosives, and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most common synthetic routes for phenanthrene is the Haworth phenanthrene synthesis. This multi-step process involves the following key steps :
Friedel-Crafts Acylation: Naphthalene is treated with succinic anhydride in the presence of aluminum chloride to form naphthoylpropionic acid.
Clemmensen Reduction: Naphthoylpropionic acid is reduced with amalgamated zinc in hydrochloric acid to give naphthobutyric acid.
Cyclization: The naphthobutyric acid undergoes cyclization to form phenanthrene.
Industrial Production Methods
Industrial production of phenanthrene typically involves the extraction from coal tar, a by-product of coal processing. The coal tar is distilled, and phenanthrene is separated from other PAHs through fractional distillation and recrystallization processes .
Chemical Reactions Analysis
Phenanthrene undergoes various chemical reactions, primarily at the 9 and 10 positions :
Reduction: Reduction of phenanthrene with hydrogen gas and Raney nickel yields 9,10-dihydrophenanthrene.
Halogenation: Electrophilic halogenation with bromine produces 9-bromophenanthrene.
Sulfonation: Aromatic sulfonation with sulfuric acid forms 2- and 3-phenanthrenesulfonic acids.
Ozonolysis: Ozonolysis of phenanthrene results in the formation of diphenylaldehyde.
Scientific Research Applications
Phenanthrene has several scientific research applications:
Mechanism of Action
Phenanthrene exerts its effects through various molecular mechanisms. It is known to interact with cellular components, leading to oxidative stress and DNA damage. The compound’s carcinogenic properties are attributed to its ability to form reactive metabolites that bind to DNA, causing mutations and potentially leading to cancer . Phenanthrene also affects cellular signaling pathways, contributing to its toxic effects .
Comparison with Similar Compounds
Phenanthrene is often compared to other PAHs, such as anthracene, benzo[a]anthracene, and fluoranthene . These compounds share similar structures but differ in their chemical properties and biological effects:
Anthracene: Like phenanthrene, anthracene consists of three fused benzene rings but in a linear arrangement.
Benzo[a]anthracene: This compound has four fused benzene rings and is more carcinogenic than phenanthrene.
Fluoranthene: Fluoranthene has a five-ring structure and exhibits different chemical reactivity and toxicity compared to phenanthrene.
Phenanthrene’s unique angular structure and reactivity make it a valuable compound for various applications and research studies.
Properties
CAS No. |
919080-09-4 |
---|---|
Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
phenanthrene;hydrate |
InChI |
InChI=1S/C14H10.H2O/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;/h1-10H;1H2 |
InChI Key |
JPKIKAADNMFDRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C32.O |
Origin of Product |
United States |
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